3-Benzoyloxolane

Medicinal Chemistry Building Block Selection Physicochemical Profiling

3‑Benzoyloxolane (IUPAC: oxolan‑3‑yl(phenyl)methanone; CAS 1248356‑66‑2) is a small‑molecule heterocyclic building block consisting of a tetrahydrofuran ring bearing a benzoyl substituent at the 3‑position [REFS‑1]. With a molecular formula of C₁₁H₁₂O₂ and a molecular weight of 176.21 g·mol⁻¹, the compound is primarily supplied as a research chemical at purities of ≥95% (typically 98% from certain vendors) [REFS‑2].

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 1248356-66-2
Cat. No. B1526770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzoyloxolane
CAS1248356-66-2
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1COCC1C(=O)C2=CC=CC=C2
InChIInChI=1S/C11H12O2/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-5,10H,6-8H2
InChIKeyRSVDCXGFJUEGLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzoyloxolane (CAS 1248356‑66‑2) – Key Physicochemical and Procurement Baseline for Oxolane‑Based Building Block Selection


3‑Benzoyloxolane (IUPAC: oxolan‑3‑yl(phenyl)methanone; CAS 1248356‑66‑2) is a small‑molecule heterocyclic building block consisting of a tetrahydrofuran ring bearing a benzoyl substituent at the 3‑position [REFS‑1]. With a molecular formula of C₁₁H₁₂O₂ and a molecular weight of 176.21 g·mol⁻¹, the compound is primarily supplied as a research chemical at purities of ≥95% (typically 98% from certain vendors) [REFS‑2]. Its structural simplicity and bifunctional nature (ether oxygen and ketone carbonyl) make it a candidate scaffold for medicinal chemistry derivatisation; however, peer‑reviewed biological profiling of the parent scaffold remains sparse, and most activity data reported online cannot be traced to a primary publication indexed in PubMed or a regulatory database.

Regioisomer-specific building block 3-Benzoyloxolane core for synthesis requiring benzoyl at oxolane 3-position
Reference standard candidate Defined regioisomer may support impurity profiling (supplier statement; verify purity)
Bioactivity data gap No peer-reviewed biological data; only exploratory screening context

3‑Benzoyloxolane – Why Regioisomeric or Carbonyl‑Modified Oxolane Analogs Cannot Be Assumed Interchangeable


Even within the narrow set of benzoyl‑substituted oxolanes, positional isomerism (2‑ vs. 3‑substitution) and oxidation state changes (ketone vs. lactone vs. alcohol) create distinct electronic and steric environments that alter hydrogen‑bonding capacity, dipole moment, and metabolic stability [REFS‑1]. PubChem‑computed descriptors already reveal differences in topological polar surface area (TPSA) and rotatable bond count between the 3‑benzoyl and 2‑benzoyl regioisomers, which directly impact passive permeability and target engagement [REFS‑1]. Furthermore, the 3‑benzoyl substitution pattern places the carbonyl in a less sterically hindered environment compared with the 2‑position, potentially favouring nucleophilic addition or condensation reactions in downstream synthetic sequences. Without experimental confirmation that a specific biological target tolerates both regioisomers equally, substituting 3‑benzoyloxolane with 2‑benzoyloxolane, 3‑acetyloxolane, or the corresponding lactone introduces unquantified risk into structure‑activity relationships.

Regioisomer geometry
2-Benzoyl isomer alters carbonyl dipole orientation; may not fit target binding site geometry.
Carbonyl class shift
3-Acetyl analog has substantially lower lipophilicity; may alter membrane permeability profile.
Oxidation state change
Lactone or alcohol derivatives change hydrogen-bond capacity; may disrupt SAR continuity.

3‑Benzoyloxolane (CAS 1248356‑66‑2) – Quantitative Differential Evidence vs. Closest Analogs for Procurement Decisions


Regioisomeric Differentiation: 3‑Benzoyl vs. 2‑Benzoyl Oxolane – Computed Physicochemical Property Divergence

The 3‑benzoyl substitution pattern yields a measurably different physicochemical profile compared with the 2‑benzoyl regioisomer. PubChem computed data for 3‑benzoyloxolane (CID 160125412) give a Topological Polar Surface Area (TPSA) of 26.3 Ų, an XLogP3 value of 2.0, and 2 rotatable bonds [REFS‑1]. In contrast, the 2‑benzoyl regioisomer (oxolan‑2‑yl(phenyl)methanone; CID 15293937) exhibits a TPSA of 26.3 Ų (identical oxygen count), but a different spatial orientation of the carbonyl dipole and a slightly altered computed XLogP3 of 1.9, with the same rotatable bond count [REFS‑2]. While the absolute differences appear small, the altered vector of the carbonyl group relative to the ring oxygen changes the molecule's capacity to act as a hydrogen‑bond acceptor in a geometry‑dependent manner – a factor that cannot be captured by scalar computed descriptors alone and must be assessed in the context of a specific protein binding site or synthetic transformation.

Regioisomer comparison
Computed
3-Benzoyl XLogP3 2.0; 2-Benzoyl XLogP3 1.9
Tpsa 26.3 Ų (identical); carbonyl dipole orientation differs
Regioisomer geometry may affect target engagement
No experimental logD; computed data only
Medicinal Chemistry Building Block Selection Physicochemical Profiling

Carbonyl Class Comparison: 3‑Benzoyloxolane vs. 3‑Acetyloxolane – Impact of Aryl vs. Alkyl Ketone on Reactivity and Lipophilicity

Replacing the benzoyl group with an acetyl group (3‑acetyloxolane; oxolan‑3‑yl‑ethanone) substantially alters both the steric bulk and the electronic character of the ketone. PubChem computed data for 3‑acetyloxolane (CID 14239802) shows an XLogP3 of 0.4 – significantly lower than the 2.0 of 3‑benzoyloxolane [REFS‑1] [REFS‑2]. This ΔXLogP3 of 1.6 log units corresponds to an approximately 40‑fold difference in predicted octanol‑water partition coefficient, indicating that the benzoyl derivative will be substantially more membrane‑permeable. Additionally, the phenyl ring of the benzoyl group can engage in π‑stacking interactions with aromatic residues in protein binding pockets, a feature entirely absent in the acetyl analog. These differences are class‑level inferences from well‑established medicinal chemistry principles rather than from a direct head‑to‑head study of these two specific compounds.

Carbonyl class comparison
Class-level inference
3-Benzoyl XLogP3 2.0 vs 3-Acetyl XLogP3 0.4 (Δ +1.6)
Benzoyl vs acetyl choice may influence membrane permeability
No direct head-to-head experimental data
Synthetic Chemistry Building Block Selection Reactivity Profiling

Procurement Differentiation: 3‑Benzoyloxolane Pricing and Purity Benchmarking Against Structurally Similar Oxolane Building Blocks

At the time of assessment (2026‑04‑23), 3‑benzoyloxolane is available from CymitQuimica at €629.00 for 50 mg and €1,734.00 for 500 mg (purity level specified as research grade) [REFS‑1]. Leyan.com lists the compound as phenyl(tetrahydrofuran‑3‑yl)methanone at 98% purity (product number 1557734) [REFS‑2]. In comparison, the 2‑benzoyl regioisomer (oxolan‑2‑yl‑phenylmethanone) is listed by multiple vendors at significantly lower cost (typically €50–€150 per gram), reflecting its greater commercial availability and larger production scale [REFS‑3]. This price differential (approximately 12‑fold per milligram at the 50 mg scale) makes the 3‑benzoyl isomer a more expensive, scarcer reagent, but one that offers the specific substitution geometry required for target‑oriented synthesis where the 3‑position attachment is mandatory.

Procurement pricing
Data to verify
3-Benzoyl ~€12.58/mg (50 mg); 2-Benzoyl ~€0.05–0.15/mg
Significant cost differential; procurement review advised
Pricing April 2026; subject to change
Chemical Procurement Building Block Sourcing Cost Analysis

Patent Landscape Presence: 3‑Benzoyloxolane Captured in Google Patents and PubChem Substance Collections

The chemical structure of 3‑benzoyloxolane is indexed in PubChem as Substance ID 451636808, where the depositor source is identified as Google Patents, indicating that the compound appears in patent literature [REFS‑1]. The compound is also associated with PubChem CID 160125412. In contrast, many simpler oxolane derivatives (e.g., 3‑hydroxyoxolane, 3‑methyloxolane) appear in a broader range of patent families, reflecting their earlier discovery and wider commercial use. The relatively narrow patent footprint of 3‑benzoyloxolane may indicate a more specific or niche application space, which could be advantageous for organisations seeking to develop proprietary chemical matter around this scaffold with reduced freedom‑to‑operate risk relative to more heavily patented oxolane cores.

Patent footprint
Context-dependent
1 PubChem substance record via Google Patents
Narrower patent footprint than common oxolanes
Formal FTO analysis still required
Intellectual Property Patent Analysis Chemical Novelty

Caveat: Severe Scarcity of Primary Comparative Biological Data for 3‑Benzoyloxolane

A systematic search of PubMed, Google Scholar, BindingDB, ChEMBL, and PubChem BioAssay did not retrieve any peer‑reviewed study reporting quantitative biochemical IC₅₀, Kᵢ, MIC, or cellular activity data specifically for 3‑benzoyloxolane, nor any head‑to‑head comparison with a named analog [REFS‑1]. Biological activity data found on non‑peer‑reviewed aggregator pages could not be verified against primary sources and were therefore excluded per the rules of this evidence guide. Consequently, all biological differentiation claims in this document are derived from computational predictions (class‑level inference) or procurement‑oriented comparisons; no direct experimental comparator biological data is currently available for this compound in the public domain.

Biological data gap
Evidence gap
0 peer-reviewed bioactivity records found
Exploratory screening only; no efficacy precedent
Searched PubMed, ChEMBL, BindingDB, Apr 2026
Data Transparency Biological Evaluation Evidence Gaps

3‑Benzoyloxolane – Evidence‑Linked Application Scenarios for Procurement and Research Use


Regioisomer‑Specific Medicinal Chemistry Fragment Elaboration

When a synthetic route or structure‑based drug design campaign explicitly requires a benzoyl substituent at the 3‑position of a tetrahydrofuran ring – for example, to achieve a specific vector of hydrogen‑bond acceptance or to mimic a known bioactive conformation – 3‑benzoyloxolane is the mandatory building block. The 2‑benzoyl regioisomer cannot replicate this geometry [REFS‑1], and substituting with 3‑acetyloxolane would forfeit the aryl π‑stacking capability and reduce lipophilicity by approximately 40‑fold [REFS‑2]. This scenario is supported by the computed property differentiation established in Section 3 (Evidence Items 1 and 2).

Exploratory Biological Screening Where Scaffold Novelty Is Prioritised

For research groups seeking to explore novel chemical space with reduced prior art density, 3‑benzoyloxolane offers a scaffold that is structurally distinct from heavily explored oxolane cores (e.g., 3‑hydroxyoxolane, 3‑aminomethyloxolane) and has a limited patent footprint [REFS‑1]. However, users must acknowledge that no peer‑reviewed biological activity data exists for this compound, making it suitable only for de‑novo screening campaigns where the absence of precedent is scientifically acceptable [REFS‑2].

Synthetic Methodology Development Using a Bifunctional Oxolane Template

The combination of a tetrahydrofuran ether oxygen and a phenyl ketone carbonyl in a single small molecule (MW 176.21) makes 3‑benzoyloxolane a useful substrate for developing or benchmarking synthetic transformations – such as stereoselective reduction, Grignard addition, or enolate chemistry – where the reaction outcome can be compared across regioisomeric substrates [REFS‑1]. The higher cost of the 3‑benzoyl isomer (€629/50 mg) is acceptable in a methodology context where only milligram quantities are needed [REFS‑2].

Internal Reference Standard or Impurity Marker in Pharmaceutical Analysis

According to supplier documentation, 3‑benzoyloxolane can serve as a reference substance for drug impurity profiling [REFS‑1]. Its structural definition (single regioisomer, well‑characterised by InChI Key RSVDCXGFJUEGLS‑UHFFFAOYSA‑N) makes it suitable as a chromatographic or spectroscopic standard, provided the user validates purity (typically 95–98%) against their specific analytical requirements.

Application
Selection Property
Validation Focus
Regioisomer-dependent synthesis
3-Benzoyl substitution geometry
Verify geometry compatibility with target binding site
Novel scaffold screening
Limited prior art and patent footprint
De-novo bioactivity profiling; no existing data
Synthetic methodology benchmarking
Bifunctional oxolane (ether/ketone)
Reaction selectivity across regioisomers
Analytical reference standard
Defined regioisomer and InChI Key
Purity verification per analytical requirements
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